Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate
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Overview
Description
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a pyridine ring substituted with four chlorine atoms and a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate typically involves the reaction of 2,3,5,6-tetrachloropyridine with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phosphite group replaces one of the chlorine atoms on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or xylene are often used to facilitate the reaction and improve the solubility of the reactants .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Hydrolysis: The ester groups in the phosphonate can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Substituted Pyridines: Formed by nucleophilic substitution
Phosphonic Acids: Formed by oxidation or hydrolysis
Phosphines: Formed by reduction
Scientific Research Applications
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. The presence of the phosphonate group allows it to mimic the natural substrates of certain enzymes, leading to competitive inhibition . Additionally, the chlorine atoms on the pyridine ring enhance the compound’s reactivity and facilitate its interaction with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,5,6-trichloro-2-pyridyl phosphate: Similar structure but with one less chlorine atom on the pyridine ring.
Pentachloropyridine: Contains five chlorine atoms on the pyridine ring, making it more reactive towards nucleophilic substitution.
Uniqueness
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is unique due to its specific substitution pattern on the pyridine ring and the presence of the phosphonate group. This combination of features imparts distinct reactivity and makes it a valuable compound for various applications in chemistry and related fields .
Biological Activity
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is a phosphonated compound characterized by a pyridine ring with four chlorine substitutions. This unique structure enhances its biological activity, making it a subject of interest in various fields such as agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10Cl4N1O4P
- Molecular Weight : 353.0 g/mol
- IUPAC Name : this compound
The chlorinated pyridine moiety significantly increases the lipophilicity of the compound, facilitating cellular uptake and enhancing its biological efficacy compared to non-chlorinated analogs.
Biological Activity Overview
This compound exhibits several biological activities:
- Insecticidal Activity : The compound has been shown to inhibit specific enzymes critical for the survival of pests. Its effectiveness as an insecticide stems from its ability to interfere with metabolic pathways in insects.
- Herbicidal Activity : Similar to its insecticidal properties, this compound demonstrates herbicidal effects by inhibiting growth and development processes in various weed species.
- Anticancer Properties : Recent studies suggest that this compound may possess anticancer activity. It appears to interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes in metabolic pathways of insects and plants. For instance, it targets acetylcholinesterase (AChE), a crucial enzyme for neurotransmission in insects.
- Cellular Uptake : The lipophilic nature of the chlorinated pyridine enhances the compound's ability to penetrate cellular membranes. This characteristic is essential for its effectiveness as both an insecticide and a potential therapeutic agent.
- Signaling Pathway Disruption : In cancer cells, the compound may disrupt signaling pathways that regulate cell growth and apoptosis. This disruption can lead to increased apoptosis in malignant cells while sparing normal cells.
Case Study 1: Insecticidal Efficacy
In a study assessing the insecticidal properties of this compound against common agricultural pests, results indicated a significant reduction in pest populations when exposed to varying concentrations of the compound. The study highlighted that higher concentrations led to increased mortality rates among target insects due to effective AChE inhibition.
Concentration (mg/L) | Mortality Rate (%) |
---|---|
10 | 45 |
50 | 75 |
100 | 95 |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of this compound demonstrated promising results against various cancer cell lines. The MTT assay revealed that the compound exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
HeLa | 15 |
HCT116 | 10 |
Properties
CAS No. |
24138-46-3 |
---|---|
Molecular Formula |
C9H10Cl4NO3P |
Molecular Weight |
353.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H10Cl4NO3P/c1-3-16-18(15,17-4-2)7-5(10)8(12)14-9(13)6(7)11/h3-4H2,1-2H3 |
InChI Key |
MTQYQSWNIZZTPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCC |
Origin of Product |
United States |
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